6-Azathymidine CEP is a synthetic nucleoside analog that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in antiviral and anticancer therapies. This compound is structurally similar to thymidine but incorporates a nitrogen atom in place of the carbon atom at the 6-position of the thymine base. This modification can influence its biological activity and mechanism of action.
6-Azathymidine CEP is classified as a nucleoside analog, which are compounds designed to mimic natural nucleosides but with slight modifications to enhance their therapeutic properties. Nucleoside analogs are often used in the treatment of viral infections and cancer due to their ability to interfere with nucleic acid synthesis.
The synthesis of 6-Azathymidine CEP typically involves several key steps:
The molecular structure of 6-Azathymidine CEP can be represented as follows:
6-Azathymidine CEP participates in several chemical reactions that are crucial for its function:
The mechanism of action for 6-Azathymidine CEP primarily involves its incorporation into viral or cancerous DNA during replication:
The physical and chemical properties of 6-Azathymidine CEP include:
6-Azathymidine CEP has several scientific applications:
6-Azathymidine CE-Phosphoramidite (CAS No.: 142234-18-2) is a chemically modified nucleoside phosphoramidite designed for solid-phase oligonucleotide synthesis. Its core structure replaces the methine group at position 6 of the thymine ring with a nitrogen atom, resulting in a heterocyclic base formally known as 6-aza-2'-deoxyuridine upon incorporation into DNA [1]. This substitution induces significant electronic perturbations: the pKa of the N3 hydrogen drops to 7.0 compared to thymidine's value of 10.0, rendering the nucleoside predominantly deprotonated at physiological pH [1]. This altered protonation state influences hydrogen-bonding capacity and base-pairing fidelity.
The phosphoramidite moiety is appended to the 3'-oxygen of the deoxyribose sugar, featuring standard protective groups: a 4,4'-dimethoxytrityl (DMT) ether at the 5'-position and a 2-cyanoethyl (CE)-protected diisopropylphosphoramidite at the 3'-position. This configuration ensures compatibility with automated oligonucleotide synthesis platforms. X-ray crystallography of analogous modified nucleosides confirms that the nitrogen substitution distorts the pyrimidine ring geometry, shortening the C5-C6 bond and elongating the C6-N1 bond, which collectively enhance base stacking but may introduce subtle duplex distortions [1] [9].
Table 1: Key Physicochemical Properties of 6-Azathymidine CEP vs. Thymidine Phosphoramidite
Property | 6-Azathymidine CEP | Thymidine Phosphoramidite |
---|---|---|
CAS Number | 142234-18-2 | 98796-51-7 |
pKa (N3-H) | 7.0 | 10.0 |
Sugar Protection | 5'-DMT | 5'-DMT |
Phosphoramidite Group | 3'-(2-Cyanoethyl)-diisopropylphosphoramidite | Identical |
Base Pairing Partners | Adenine (weaker) | Adenine |
The molecular weight of the phosphoramidite form is 553.5 g/mol, and it exhibits typical stability when stored anhydrous and cold (-20°C). Its synthesis involves palladium-catalyzed cross-coupling or direct heterocycle construction, followed by sequential protection and phosphitylation [5] [9].
The development of 6-Azathymidine CEP emerged from decades of innovation in nucleoside chemistry. Early oligonucleotide synthesis relied on phosphodiester (1950s) and phosphotriester (1970s) approaches. The phosphodiester method, pioneered by Michelson and Todd, used unstable phosphoryl chloride intermediates prone to hydrolysis, limiting oligomer lengths [3] [4]. Khorana's work on genetic code elucidation improved these methods but faced challenges in coupling efficiency (<97% per step) and lengthy reaction times (>90 minutes per cycle) [3] [4].
A paradigm shift occurred in 1981 with Beaucage and Caruthers' introduction of phosphoramidite chemistry. By replacing phosphate chlorides with diisopropylamino phosphoramidites, they achieved stable, storable monomers activatable by weak acids like tetrazole [4] [7]. This innovation enabled coupling efficiencies >99%, permitting synthesis of oligonucleotides exceeding 100 nucleotides. The phosphoramidite framework became the gold standard for introducing chemical modifications, including base, sugar, and backbone alterations [4] [9].
6-Azathymidine CEP exemplifies this evolution. Its design leverages the robustness of phosphoramidite chemistry to incorporate a non-natural base. The synthesis protocol follows the standard four-step cycle:
Table 2: Evolution of Oligonucleotide Synthesis Methodologies Leading to 6-Azathymidine CEP
Era | Method | Key Innovators | Coupling Efficiency | Limitations |
---|---|---|---|---|
1950-60s | Phosphodiester | Michelson, Todd | <90% | Hydrolysis-prone intermediates |
1970s | Phosphotriester | Letsinger, Reese | 92-95% | Slow coupling, side products |
1980s+ | Phosphoramidite | Caruthers, Beaucage | >99% | Depurination at long lengths |
The compatibility of 6-azathymidine with this workflow underscores how phosphoramidite chemistry democratized access to sequence-defined, modified oligonucleotides for research and therapy [4] [7] [9].
6-Azathymidine CEP addresses two critical challenges in oligonucleotide engineering: nuclease resistance and RNase H recruitment. When incorporated at the 5'-terminus of oligonucleotides, it confers exceptional stability against exonucleases due to steric hindrance and altered electronic properties imparted by the N6 nitrogen [1]. This property is invaluable for antisense oligonucleotides (ASOs) requiring prolonged intracellular half-lives.
Structurally, oligonucleotides containing 6-azathymidine form duplexes with complementary DNA or RNA with only modest destabilization (∆Tm ≈ -0.5°C per modification). This preservation of hybridization fidelity enables predictable targeting of mRNA sequences [1]. Crucially, heteroduplexes formed between 6-aza-modified DNA and RNA support RNase H-mediated cleavage. This enzyme, which degrades the RNA strand in DNA:RNA hybrids, remains active when 6-azathymidine replaces thymidine—unlike modifications such as 2'-O-methylribose, which abrogate RNase H activation [1] [9].
The mechanistic basis lies in the retained "DNA-like" character of the duplex. While the lowered pKa subtly alters minor groove electrostatics, the overall A-form geometry of DNA:RNA hybrids remains compatible with RNase H binding. This positions 6-azathymidine as a strategic alternative to phosphorothioate modifications, which can incur off-target protein binding and cytotoxicity [9]. Applications extend to:
Table 3: Functional Impacts of 6-Azathymidine Incorporation in Oligonucleotides
Property | Impact of 6-Azathymidine | Therapeutic Advantage |
---|---|---|
Nuclease Resistance | High (esp. at termini) | Prolonged target engagement in vivo |
Duplex Stability (Tm) | Slight decrease vs. natural DNA | Maintained target specificity |
RNase H Activation | Supported | Sustained mRNA cleavage efficacy |
Cellular Uptake | Unaffected relative to natural oligos | Predictable pharmacokinetics |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: